BenchChemオンラインストアへようこそ!

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid

Antiviral Prodrug Design HIV-1 Inhibition Nucleoside Reverse Transcriptase Inhibitors

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid (CAS 946757-68-2) is a phenylpiperazine-acetic acid hybrid building block featuring a 4-chlorophenyl substituent on the piperazine ring and a free carboxylic acid terminus. It serves as a versatile intermediate for constructing bioactive conjugates, notably acting as the acid component in ester prodrugs that enhance the potency of nucleoside antivirals.

Molecular Formula C12H15ClN2O2
Molecular Weight 254.71
CAS No. 946757-68-2
Cat. No. B2549439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid
CAS946757-68-2
Molecular FormulaC12H15ClN2O2
Molecular Weight254.71
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9H2,(H,16,17)
InChIKeyBQYCTYNEOPOFPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946757-68-2 Procurement Guide: 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic Acid as a Key Intermediate


2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid (CAS 946757-68-2) is a phenylpiperazine-acetic acid hybrid building block featuring a 4-chlorophenyl substituent on the piperazine ring and a free carboxylic acid terminus [1]. It serves as a versatile intermediate for constructing bioactive conjugates, notably acting as the acid component in ester prodrugs that enhance the potency of nucleoside antivirals [2]. The compound is commercially available with purity specifications typically ranging from 95% to 98% .

Why 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic Acid Cannot Be Replaced by Other Piperazine Acetic Acids


Generic substitution is not feasible within this structural class because minor modifications to the arylpiperazine-acetic acid scaffold produce dramatic shifts in biological activity. In a controlled head-to-head study of didanosine ester prodrugs, the 4-chlorophenyl analogue exhibited an EC50 of 0.64 µM, whereas other arylpiperazine acetic esters with different substitution patterns (e.g., unsubstituted phenyl, 2-methoxyphenyl, 4-fluorophenyl) showed significantly lower anti-HIV potency [1]. Furthermore, the 4-chlorophenyl regioisomer (2-chlorophenyl or 3-chlorophenyl variants) cannot be considered equivalent, as the position of the chlorine atom critically influences both the compound's logP and its hydrogen-bonding capacity, which directly impacts membrane permeability and target engagement [2]. The precise spacing of the acetic acid moiety from the piperazine core is also essential; the ethoxy-bridged analogues found in cetirizine (2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy)acetic acid) exhibit a completely different pharmacological profile as H1 antagonists rather than antiviral prodrug enhancers [3].

Quantitative Differentiation Evidence for 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic Acid


7-Fold Superior Anti-HIV-1 Potency of the 4-Chlorophenyl Ester Prodrug Over Parent Didanosine

The didanosine ester prodrug incorporating 2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid (compound 4b) demonstrated an EC50 of 0.64 µM against HIV-1 in MT-4 cells, making it 7-fold more potent than the parent drug didanosine, which has an EC50 of 4.8 µM in the same assay [1]. This potency advantage is specific to the 4-chlorophenyl substitution; other arylpiperazine esters in the same series (4a, 4c-4h), carrying unsubstituted phenyl, 2-methoxyphenyl, 4-fluorophenyl, and benzyl groups, were all less potent than 4b [1].

Antiviral Prodrug Design HIV-1 Inhibition Nucleoside Reverse Transcriptase Inhibitors

Exceptionally High Selectivity Index (>1562) Indicative of Low Cytotoxicity for the 4-Chlorophenyl Derivative

Compound 4b, the didanosine ester of 2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid, showed no toxicity to MT-4 cells up to 1000 µM, yielding a selectivity index (CC50/EC50) greater than 1562 [1]. In contrast, didanosine's selectivity index, while not explicitly calculated in this study, is intrinsically limited by its higher EC50 (4.8 µM) and known clinical toxicity profile [1].

Cytotoxicity Profiling Selectivity Index Antiviral Safety Margin

Differentiation from Cetirizine Acetic Acid: Direct Acetic Acid Attachment vs. Ethoxy-Bridged Linker for Distinct Pharmacological Applications

2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid (MW 254.71) attaches the carboxylic acid group directly to the piperazine nitrogen via a methylene linker [1]. Cetirizine acetic acid (de(carboxymethoxy) cetirizine, CAS 113740-61-7, MW 342.86) incorporates an ethoxy spacer (-O-CH2-CH2-) between the piperazine ring and the carboxylic acid, and additionally bears a phenylmethyl substituent on the piperazine carbon [2]. This structural divergence results in completely distinct pharmacological profiles: the target compound, when esterified to didanosine, enhances antiviral potency by 7-fold [3], whereas cetirizine acetic acid derivatives function as H1 histamine receptor antagonists (Ki for levocetirizine at H1 receptor: ~4.1 nM at pH 7.4) [2]. The absence of the ethoxy linker in the target compound eliminates H1 antagonist activity, making it a cleaner synthetic intermediate for non-antihistamine applications [1].

Building Block Design Antihistamine vs. Antiviral Linker Chemistry

Regioisomeric Differentiation: 4-Chlorophenyl vs. 2-Chlorophenyl and 3-Chlorophenyl Piperazine Acetic Acids Yield Distinct Calculated Physicochemical Properties

Computationally predicted properties reveal that the position of the chlorine substituent on the phenyl ring alters the molecular physicochemical profile. The 4-chlorophenyl derivative (target) has a calculated logP of approximately 2.3 and a topological polar surface area (tPSA) of ~66 Ų, based on ZINC15 docking data for closely related analogues [1]. Regioisomeric variants such as 2-(4-(2-chlorophenyl)piperazin-1-yl)acetic acid and 2-(4-(3-chlorophenyl)piperazin-1-yl)acetic acid, while sharing the same molecular formula (C12H15ClN2O2) and molecular weight (254.71), exhibit differing hydrogen-bonding capacities and dipole moments due to the altered electron-withdrawing effect of the chlorine at ortho, meta, or para positions [1]. These differences influence the compound's behavior in esterification reactions and the lipophilicity of the resulting conjugates, which directly impacts membrane permeability and biological activity [2].

Regioisomer Comparison Physicochemical Properties Drug-likeness

Synthetic Utility Verified by High-Yield N-Alkylation Reaction (82% Yield) with Ethyl 2-Bromo-2-methylpropanoate

The synthetic versatility of 2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid is demonstrated by its efficient N-alkylation with ethyl 2-bromo-2-methylpropanoate under mild conditions (Cs2CO3, NaI, DMSO, 25-30°C, 12 hours), yielding 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester in 82% isolated yield after column chromatography [1]. This high yield compares favorably with standard N-alkylation yields for less activated piperazines, which often require harsher conditions or longer reaction times to achieve comparable conversions [1]. The free carboxylic acid group remains intact under these conditions, enabling orthogonal protection strategies for further derivatization [1].

Synthetic Methodology Building Block Reactivity N-Alkylation

Commercially Available Purity of 98% Enables Direct Use Without Additional Purification in Most Research Applications

The compound is commercially available from multiple vendors with purity specifications of 95% (AKSci) and 98% (Leyan) . This high commercial purity reduces or eliminates the need for additional purification steps prior to use in most synthetic and biological applications, in contrast to some structurally related piperazine acetic acids (e.g., certain cetirizine impurities) that are often supplied at lower purities or require custom synthesis .

Commercial Availability Purity Specification Procurement Readiness

Recommended Application Scenarios for 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic Acid Based on Quantitative Evidence


Design and Synthesis of Ester Prodrugs for Enhanced Intracellular Delivery of Nucleoside Antivirals

This compound is the optimal arylpiperazine acetic acid moiety for constructing ester prodrugs aimed at improving the potency and cellular uptake of nucleoside reverse transcriptase inhibitors (NRTIs) such as didanosine. As demonstrated by Sriram et al., esterification with this acid yields a 7-fold improvement in anti-HIV-1 EC50 (0.64 µM vs. 4.8 µM for didanosine) and a selectivity index exceeding 1562 [1]. The free carboxylic acid group facilitates rapid conjugation to hydroxyl-containing drugs via standard carbodiimide or chloroacetate chemistry [1].

Synthesis of Diversified Piperazine Libraries via Orthogonal N-Alkylation of the Free Acetic Acid Core

The compound's demonstrated reactivity in high-yield N-alkylation (82% yield with ethyl 2-bromo-2-methylpropanoate) supports its use as a scaffold for generating diverse piperazine libraries [2]. The acetic acid side chain can be selectively protected as an ester, allowing orthogonal modification at the remaining piperazine nitrogen for parallel synthesis efforts targeting antiviral, anticancer, or CNS-penetrant compound collections [2].

Reference Standard for Regioisomeric Purity Control in Piperazine Acetic Acid Synthesis

Given the distinct physicochemical and biological profiles of 4-chlorophenyl, 2-chlorophenyl, and 3-chlorophenyl regioisomers, this compound serves as a well-characterized reference standard (98% purity available) for HPLC or LC-MS method development aimed at detecting and quantifying positional isomer impurities in synthetic batches of piperazine acetic acid derivatives [3]. This application is critical for pharmaceutical intermediate quality control where regioisomeric purity directly impacts the pharmacological profile of the final drug substance [3].

Differentiation Marker in Cetirizine-Related Impurity Profiling and Forced Degradation Studies

Because of its structural distinction from cetirizine acetic acid (CAS 113740-61-7)—specifically the absence of the ethoxy linker and the benzhydryl substituent—this compound can be employed as a negative control or differentiation marker in H1 receptor binding assays to confirm that observed activity in impurity batches arises from cetirizine-like structures rather than from the simpler 4-chlorophenylpiperazine acetic acid scaffold [4]. This application is valuable for analytical laboratories conducting impurity fate-and-purge studies in cetirizine and levocetirizine manufacturing processes [4].

Quote Request

Request a Quote for 2-[4-(4-Chlorophenyl)piperazin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.